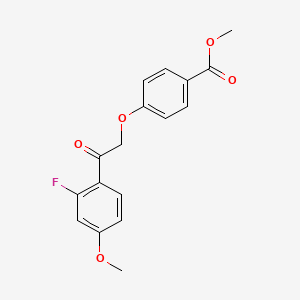
1-(Bromomethyl)naphthalene-7-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromomethyl group and a carboxaldehyde group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under photochemical conditions . Another method includes the reaction of 1-naphthalenemethanol with bromine in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Derivatives with new functional groups replacing the bromomethyl group.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in various redox reactions. These properties make it a versatile compound for chemical transformations.
Comparación Con Compuestos Similares
1-(Bromomethyl)naphthalene: Similar structure but lacks the carboxaldehyde group.
2-Naphthalenecarboxaldehyde: Similar structure but lacks the bromomethyl group.
Uniqueness: 1-(Bromomethyl)naphthalene-7-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
8-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2 |
Clave InChI |
GHRZFWVHOQOKRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)







![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)


